

# A Technical Guide to N-acetylserine-d3: Properties, Protocols, and Biological Context

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## Compound of Interest

Compound Name: *N-acetylserine-d3*

Cat. No.: *B15571138*

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This technical guide provides an in-depth overview of the physical and chemical properties of **N-acetylserine-d3**, a deuterated isotopologue of N-acetylserine. This document consolidates key data, outlines relevant experimental protocols, and visualizes its primary biological pathway, serving as a critical resource for its application in research and development.

## Core Physical and Chemical Properties

**N-acetylserine-d3** is primarily utilized as an internal standard in mass spectrometry-based quantitative analyses, such as metabolomics studies, due to its mass shift compared to the endogenous, non-deuterated form. Its physical and chemical properties are nearly identical to N-acetyl-L-serine, with the principal difference being its increased molecular weight due to the incorporation of three deuterium atoms.

## Quantitative Data Summary

The following tables summarize the key physical and chemical properties of N-acetyl-L-serine-2,3,3-d3 and its non-deuterated counterpart for comparison.

Table 1: Physical and Chemical Properties of N-acetyl-L-serine-2,3,3-d3

Property	Value	Source
CAS Number	2230887-17-7	[1]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> D <sub>3</sub> NO <sub>4</sub>	Inferred
Molecular Weight	150.15 g/mol	N/A
Synonyms	Ac-L-Ser-OH; L-Serine-2,3,3-d <sub>3</sub> , N-acetyl-; N-Acetyl-L-(2,3,3-2H <sub>3</sub> )serine	N/A
Isotopic Enrichment	≥98 atom % D	N/A
Physical Form	Powder	N/A
Storage Conditions	-20°C, under inert atmosphere	N/A

Table 2: Properties of N-acetyl-DL-serine (Non-Deuterated Analogue)

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO <sub>4</sub>	N/A
Molecular Weight	147.13 g/mol	N/A
Density	1.3 ± 0.1 g/cm <sup>3</sup>	N/A
Boiling Point	468.4 ± 40.0 °C at 760 mmHg	N/A
Flash Point	237.1 ± 27.3 °C	N/A
LogP	-1.89	N/A
Assay Purity	≥99% (TLC)	N/A
Appearance	White powder	N/A

## Experimental Protocols

Detailed experimental protocols for the specific synthesis of **N-acetylserine-d<sub>3</sub>** are not commonly published. However, a protocol can be constructed based on established methods for the deuteration of amino acids followed by standard N-acetylation.

## Synthesis of N-acetylserine-d3

This protocol is a representative, two-step process. Caution: All procedures should be performed by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

### Step 1: Deuteration of L-serine via H/D Exchange

This step is based on metal-catalyzed hydrogen-deuterium exchange reactions performed under hydrothermal conditions.

- Materials: L-serine, Platinum on carbon (Pt/C, 3-5 wt%), Deuterium oxide (D<sub>2</sub>O, 99.9%), Celite.
- Procedure:
  - A mixture of L-serine (1 equivalent) and Pt/C catalyst (0.4 equivalents by weight) is suspended in D<sub>2</sub>O in a high-pressure reactor vessel.
  - The vessel is sealed and heated to 200°C with continuous stirring for 24 hours.[\[2\]](#)
  - After cooling to room temperature, the catalyst is removed by filtration through a pad of Celite.
  - The filtrate, containing L-serine-d<sub>3</sub>, is evaporated to dryness under reduced pressure to yield the deuterated amino acid. The efficiency of deuteration should be confirmed by NMR or mass spectrometry.

### Step 2: N-acetylation of L-serine-d3

This step uses acetic anhydride for the acetylation of the primary amine.[\[3\]](#)

- Materials: L-serine-d<sub>3</sub> (from Step 1), Acetic anhydride, 200 mM Sodium Acetate buffer (pH 5.0).
- Procedure:
  - Resuspend the dried L-serine-d<sub>3</sub> in ice-cold 200 mM sodium acetate buffer (pH 5.0).

- While keeping the solution on ice, add a molar excess (e.g., 1.5 equivalents) of acetic anhydride dropwise with vigorous stirring.
- Maintain the reaction on ice and stir for 60 minutes. Monitor the reaction for completion using TLC or LC-MS.
- The N-acetyl-L-serine-2,3,3-d<sub>3</sub> product can be purified from the reaction mixture using methods such as recrystallization or preparative reversed-phase HPLC.[4]

## Analytical Workflow: Quantification by LC-MS/MS

**N-acetylserine-d<sub>3</sub>** is an ideal internal standard for quantifying endogenous N-acetylserine. The following is a general workflow for sample analysis.

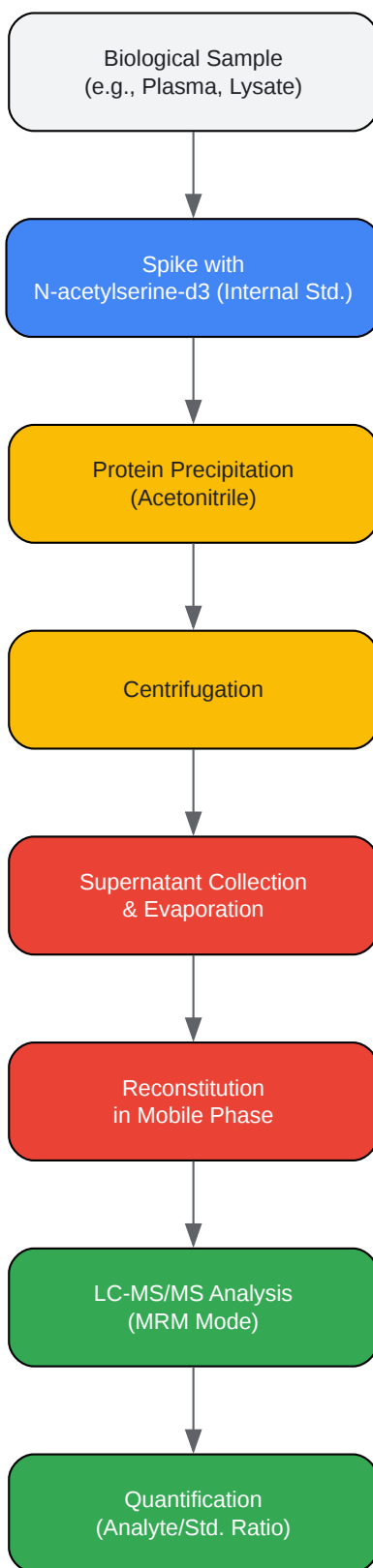
- Sample Preparation:
  - To a biological sample (e.g., plasma, cell lysate), add a known concentration of **N-acetylserine-d<sub>3</sub>** internal standard.
  - Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (v/v).
  - Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.
  - Transfer the supernatant to a new tube and dry under vacuum or nitrogen stream.
  - Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[5]
- Chromatographic Separation:
  - Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
  - Mobile Phase A: 0.1% Formic acid in water.
  - Mobile Phase B: 0.1% Formic acid in acetonitrile.
  - Gradient: A linear gradient from 0% to 50% Mobile Phase B over 10 minutes.

- Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
  - N-acetylserine transition: e.g., m/z 148.1 → 88.1
  - **N-acetylserine-d3** transition: e.g., m/z 151.1 → 91.1

## Mandatory Visualizations

### Experimental Workflow Diagram

The diagram below illustrates the general workflow for the quantification of N-acetylserine in a biological sample using **N-acetylserine-d3** as an internal standard.



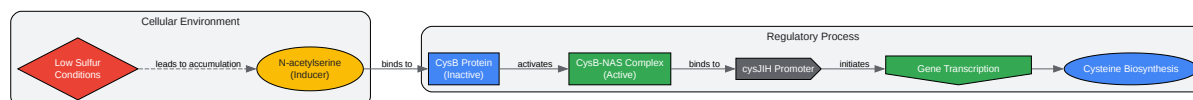
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Caption: General workflow for sample preparation and LC-MS/MS analysis.

## Biological Signaling Pathway: CysB Regulon Activation

In many bacteria, such as *E. coli* and *Salmonella typhimurium*, N-acetylserine is a key signaling molecule that acts as a physiological inducer for the cysteine biosynthetic pathway.<sup>[6][7]</sup> It achieves this by binding to and activating the transcriptional regulator CysB.

Under conditions of sulfur limitation, the cell produces N-acetylserine. This molecule binds to the CysB protein, inducing a conformational change that enhances its ability to bind to the promoter regions of *cys* genes (e.g., *cysJH*).<sup>[7][8]</sup> This binding event activates the transcription of genes required for sulfate uptake and its conversion into cysteine.



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Caption: N-acetylserine activation of the CysB regulon for cysteine synthesis.

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